methanone CAS No. 62366-75-0](/img/structure/B14521380.png)
[4-Chloro-2-(1H-imidazole-2-carbonyl)phenyl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(1H-imidazole-2-carbonyl)phenylmethanone is a complex organic compound that features both an imidazole and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1H-imidazole-2-carbonyl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-2-(1H-imidazole-2-carbonyl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its imidazole moiety, which is known to interact with various biological targets .
Medicine
. It may also be explored for its anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1H-imidazole-2-carbonyl)phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the morpholine group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 4-Phenyl-1H-imidazole
- 2-Methyl-4-nitroimidazole
- 1,2,4,5-Tetrasubstituted imidazoles
Uniqueness
What sets 4-Chloro-2-(1H-imidazole-2-carbonyl)phenylmethanone apart is its combination of the imidazole and morpholine moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler imidazole derivatives .
Properties
CAS No. |
62366-75-0 |
|---|---|
Molecular Formula |
C15H14ClN3O3 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
[4-chloro-2-(1H-imidazole-2-carbonyl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H14ClN3O3/c16-10-1-2-11(15(21)19-5-7-22-8-6-19)12(9-10)13(20)14-17-3-4-18-14/h1-4,9H,5-8H2,(H,17,18) |
InChI Key |
QRUFXHOAKUCBSR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)C(=O)C3=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


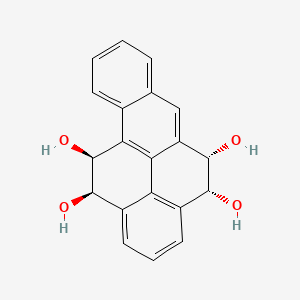
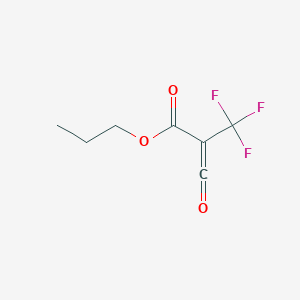
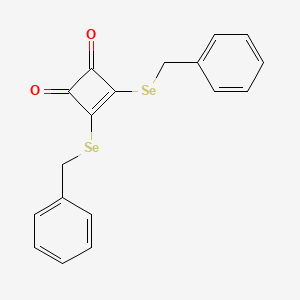

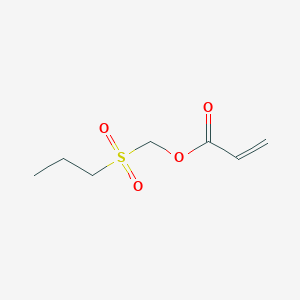

![8-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14521343.png)
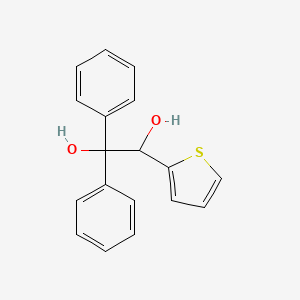
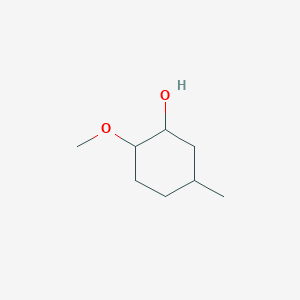
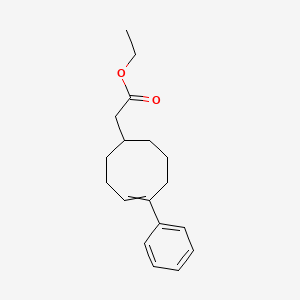
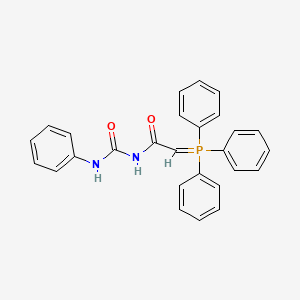
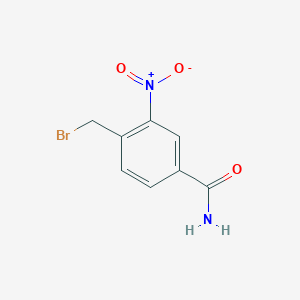
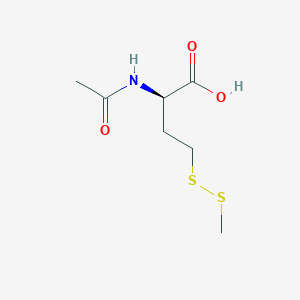
![Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate](/img/structure/B14521378.png)
